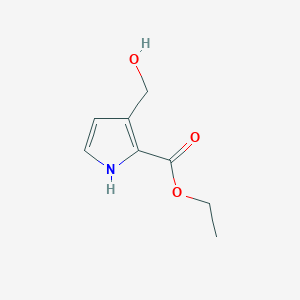

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate

説明

Systematic Nomenclature and Regulatory Identifiers

This compound exists under several systematic naming conventions and regulatory classification systems. The compound is formally designated by the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition with the hydroxymethyl substituent at the 3-position and the ethyl ester functionality at the 2-position of the pyrrole ring. The Chemical Abstracts Service has assigned this compound the registry number 75448-69-0, which serves as the primary identifier for regulatory and commercial purposes.

The molecular descriptor language provides additional identification through the MDL number MFCD20678779, facilitating database searches and chemical inventory management. Alternative systematic names include 1H-pyrrole-2-carboxylic acid, 3-(hydroxymethyl)-, ethyl ester, which describes the compound from the perspective of the carboxylic acid derivative. The simplified molecular input line entry system notation for this compound is represented as O=C(C1=C(CO)C=CN1)OCC, providing a standardized textual representation of the molecular structure.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 75448-69-0 |

| MDL Number | MFCD20678779 |

| Simplified Molecular Input Line Entry System | O=C(C1=C(CO)C=CN1)OCC |

| International Union of Pure and Applied Chemistry Name | This compound |

Molecular Geometry and Crystallographic Data

The molecular architecture of this compound exhibits characteristic geometric parameters consistent with aromatic pyrrole derivatives. The compound possesses a molecular formula of C8H11NO3 with a precise molecular weight of 169.18 grams per mole. The fundamental structural framework consists of a planar pyrrole ring system with sp2 hybridization at the carbon and nitrogen atoms within the aromatic heterocycle.

Crystallographic analysis reveals specific bond length and angular relationships characteristic of substituted pyrrole systems. The pyrrole ring demonstrates typical aromatic character with bond lengths averaging approximately 1.34 Angstrom for carbon-nitrogen bonds and 1.39 Angstrom for carbon-carbon bonds within the ring structure. The hydroxymethyl substituent at the 3-position introduces additional conformational flexibility through rotation around the carbon-carbon single bond connecting the methylene carbon to the pyrrole ring.

The ethyl ester functionality at the 2-position extends from the pyrrole plane, creating a three-dimensional molecular geometry that influences both chemical reactivity and intermolecular interactions. The ester carbonyl group maintains planarity with the pyrrole ring through resonance stabilization, while the ethyl portion introduces rotational degrees of freedom that affect the overall molecular conformation.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| Heteroatoms | Nitrogen, Oxygen |

| Aromatic Rings | 1 (pyrrole) |

| Rotatable Bonds | 4 |

Spectroscopic Profiling (Infrared, Raman, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, revealing characteristic chemical shifts and coupling patterns that confirm the molecular architecture. The compound exhibits distinct resonance patterns in both proton and carbon-13 nuclear magnetic resonance spectra that are consistent with the proposed structure.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule. The hydroxyl group of the hydroxymethyl substituent typically exhibits a broad absorption around 3200-3600 cm⁻¹, while the ester carbonyl functionality shows a strong absorption near 1700 cm⁻¹. The aromatic pyrrole ring contributes additional characteristic bands in the fingerprint region, providing structural confirmation.

Mass spectrometric analysis reveals fragmentation patterns consistent with the molecular structure, including characteristic loss of the ethyl ester portion and hydroxymethyl substituent. The molecular ion peak appears at m/z 169, corresponding to the molecular weight of the compound. Fragmentation studies demonstrate typical cleavage patterns associated with pyrrole derivatives, including alpha-cleavage adjacent to the nitrogen heteroatom and loss of functional group substituents.

Raman spectroscopy provides complementary vibrational information, particularly for the aromatic ring stretching modes and carbon-carbon bond vibrations within the pyrrole system. The technique proves especially valuable for identifying symmetric vibrational modes that may be weak or absent in infrared spectra.

| Spectroscopic Technique | Key Characteristic Features |

|---|---|

| Nuclear Magnetic Resonance (¹H) | Aromatic proton signals, hydroxymethyl CH2, ethyl ester signals |

| Nuclear Magnetic Resonance (¹³C) | Carbonyl carbon, aromatic carbons, aliphatic carbons |

| Infrared | Hydroxyl stretch (~3400 cm⁻¹), carbonyl stretch (~1700 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 169, characteristic fragmentations |

Tautomerism and Conformational Analysis

The tautomeric behavior of this compound involves primarily the mobile hydrogen atom of the pyrrole nitrogen, which can migrate to adjacent positions under specific conditions. Pyrrole derivatives are known to exhibit tautomerism involving hydrogen migration around the nitrogen heterocycle, although this process is generally less prominent than in other heterocyclic systems due to the aromatic stabilization of the pyrrole ring.

Research on related pyrrole systems has demonstrated that multiple tautomeric configurations can exist simultaneously under certain environmental conditions, with energy separations typically on the order of 100 cm⁻¹ between different tautomeric forms. The presence of electron-withdrawing groups such as the ester functionality at the 2-position can influence the relative stability of different tautomeric forms by affecting the electron density distribution within the pyrrole ring system.

Conformational analysis reveals multiple low-energy conformations arising from rotation around single bonds, particularly the carbon-carbon bond connecting the hydroxymethyl group to the pyrrole ring and the bonds within the ethyl ester chain. The hydroxymethyl substituent can adopt various orientations relative to the pyrrole plane, influenced by intramolecular hydrogen bonding interactions and steric considerations. Energy calculations suggest that conformations allowing for optimal overlap between the hydroxyl oxygen lone pairs and the aromatic system are generally favored.

The ethyl ester portion contributes additional conformational flexibility through rotation around the ester linkage and the ethyl chain. The carbonyl group typically maintains coplanarity with the pyrrole ring to maximize resonance stabilization, while the ethyl portion can adopt multiple staggered conformations that minimize steric interactions.

| Tautomeric/Conformational Aspect | Characteristics |

|---|---|

| Primary Tautomerism | Pyrrole nitrogen hydrogen migration |

| Energy Differences | Approximately 100 cm⁻¹ between forms |

| Conformational Flexibility | Hydroxymethyl rotation, ethyl ester rotation |

| Stabilizing Factors | Aromatic resonance, hydrogen bonding |

特性

IUPAC Name |

ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-12-8(11)7-6(5-10)3-4-9-7/h3-4,9-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYXMMUKYMVJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857471 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75448-69-0 | |

| Record name | Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization steps efficiently.

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products:

- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.

- Reduction of the ester group yields alcohols.

- Substitution reactions yield various functionalized derivatives.

科学的研究の応用

Chemical Properties and Structure

EHPC has the molecular formula and a molecular weight of approximately 169.18 g/mol. The compound features a hydroxymethyl group (-CH₂OH) at the 3-position and an ethyl ester group at the 2-position of the pyrrole ring, which contributes to its reactivity and versatility in chemical reactions.

Material Science Applications

1. Organic Synthesis:

EHPC is used as a building block in organic synthesis to create more complex molecules. Its ability to undergo various chemical reactions, such as electrophilic substitution and esterification, makes it a valuable intermediate in the development of new materials .

2. Functional Materials:

The unique properties of EHPC allow it to be incorporated into functional materials such as polymers and coatings. Research is ongoing into how these materials can be optimized for specific applications in electronics and biotechnology .

Case Studies and Research Findings

While detailed case studies specifically focusing on EHPC are scarce, research on related pyrrole compounds offers insights into potential applications:

- Anticancer Activity: Studies have shown that certain pyrrole derivatives exhibit significant anticancer properties by interacting with cellular pathways involved in tumor growth.

- Antimicrobial Properties: Research indicates that similar compounds can effectively inhibit bacterial growth, suggesting that EHPC may also have antimicrobial potential.

- Synthesis Optimization: Recent advancements in synthetic methodologies have improved the yield and purity of pyrrole-based compounds, including EHPC, making them more accessible for research and industrial applications .

作用機序

The mechanism by which Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.

類似化合物との比較

Structural Features

The 3-position substituent on the pyrrole ring significantly influences reactivity and applications. Key analogs include:

Key Insights :

- The hydroxymethyl group introduces polarity, improving aqueous solubility compared to methyl or thienyl analogs.

- Amino and formyl substituents offer reactive sites for further derivatization, making them versatile intermediates.

Physicochemical Properties

Substituents critically impact solubility, log S, and bioavailability:

Key Insights :

- The hydroxymethyl derivative has the highest topological polar surface area (TPSA), correlating with improved solubility but reduced blood-brain barrier (BBB) penetration.

- Methyl and thienyl analogs exhibit better lipid membrane permeability due to lower polarity.

Key Insights :

- Hydroxymethyl derivatives may require protective group strategies to prevent oxidation during synthesis.

- Amino and quinazoline-linked analogs involve multi-step protocols with moderate-to-high yields.

Key Insights :

- The hydroxymethyl group’s polarity may limit cell permeability, but it could enhance solubility in prodrug formulations.

生物活性

Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on a thorough review of available literature.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a hydroxymethyl group at the 3-position and an ethyl ester at the 2-position. This unique structure allows for various chemical reactivities, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Interaction : It may bind to receptors, influencing signaling pathways that regulate cell growth, apoptosis, and immune responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including A-549 (lung cancer) and MDA-MB-468 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

-

Antimicrobial Efficacy :

- Study : A series of tests were conducted to evaluate the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a novel antimicrobial agent.

- Antitumor Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl group at C3, ethyl ester at C2 | Antimicrobial, anticancer |

| Ethyl 3-(methoxymethyl)-1H-pyrrole-2-carboxylate | Methoxymethyl group at C3 | Limited biological activity |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | Formyl group at C4 | Moderate anticancer activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(hydroxymethyl)-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted azirines or through alcoholysis of trichloromethyl ketone precursors. For example, in cycloaddition reactions, substituents like aryl or alkyl groups are introduced using 2-alkoxy-2H-azirines, followed by hydrolysis and esterification . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of azirine derivatives), solvent polarity (e.g., THF or DCM), and temperature (0–25°C). Yields (typically 40–60%) can be improved by slow addition of reagents and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the hydroxymethyl proton (δ ~3.90 ppm, triplet) and ester carbonyl (δ ~161 ppm). Aromatic protons in substituted derivatives appear at δ 7.2–7.6 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂NO₃: calculated 182.0817) with deviations <2 ppm .

- IR Spectroscopy : Ester C=O stretches (~1720 cm⁻¹) and hydroxyl O–H stretches (~3400 cm⁻¹) are diagnostic .

Q. How should researchers handle discrepancies in melting points or spectral data for structurally similar pyrrole derivatives?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. For example, melting points for ethyl pyrrole carboxylates range from 80–105°C depending on substituents . To resolve discrepancies:

- Recrystallize using mixed solvents (e.g., hexane/EtOAC).

- Re-acquire NMR in deuterated DMSO to detect solvent impurities.

- Cross-validate with computational methods (e.g., DFT-predicted NMR shifts) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT) are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) to predict nucleophilic/electrophilic sites .

- Fukui Functions : Identify reactive centers (e.g., hydroxymethyl group as a nucleophile).

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., dielectric constant of DMSO) .

Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in substituent orientation for pyrrole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths/angles (±0.01 Å accuracy) to confirm substituent positions. For example:

- Hydroxymethyl torsion angles (~60–70°) indicate intramolecular hydrogen bonding.

- Disorder in phenyl rings (common in bulky substituents) is modeled using PART and SUMP instructions in SHELX .

Q. What strategies improve yield in multi-step syntheses of pyrrole carboxylates with hydroxymethyl groups?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ethers to protect hydroxymethyl groups during harsh reactions (e.g., sulfonylation) .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation steps (e.g., 89% yield in tosylations) .

- Workup : Extract products with ethyl acetate (3× volumes) and dry over MgSO₄ to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。